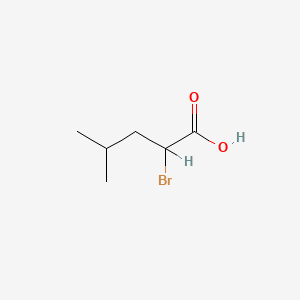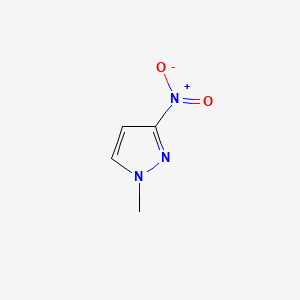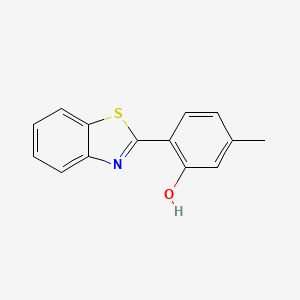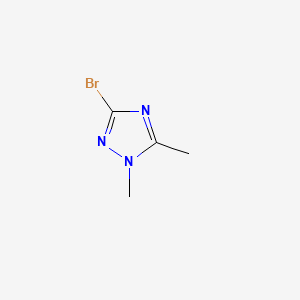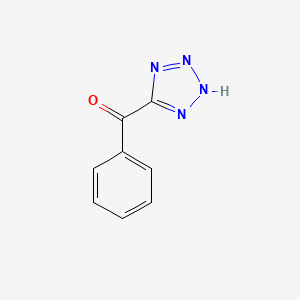
Phenyl(2h-tetrazol-5-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Phenyl(2H-tetrazol-5-yl)methanone often involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, a related compound was synthesized and characterized by techniques such as NMR, MS, and IR spectra, with its crystal structure determined by X-ray diffraction (Cao et al., 2010). Another study described the synthesis and spectral characterization of thiazole and thiophene derivatives, providing insights into the structural optimization and theoretical vibrational spectra using DFT calculations (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is crucial for understanding their chemical reactivity and properties. The crystal structure, bond lengths, angles, and dihedral angles can be obtained from X-ray diffraction studies and optimized using computational methods like DFT. Such analysis was conducted for a compound synthesized using polyethylene glycol-400 and acetic acid, revealing a non-planar structure with C1 point group symmetry (Dhonnar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving Phenyl(2H-tetrazol-5-yl)methanone derivatives include various organic transformations such as cyclization, substitution, and conjugation reactions. For example, the Mizoroki–Heck reaction was employed as a model for evaluating the performance of palladium catalysts in aqueous media, producing conjugated cyclic compounds (Signori et al., 2015).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are essential for the practical application of Phenyl(2H-tetrazol-5-yl)methanone derivatives. These properties can be determined experimentally and are crucial for the formulation and design of materials and drugs.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and electronic structure can be analyzed using spectroscopic methods and computational chemistry. Studies on related compounds have shown the importance of HOMO-LUMO gap analysis, molecular electrostatic potential, and NBO analysis for understanding the reactivity and stability of these molecules (Rajaraman et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Fluorescent Monoazo Disperse Dyes
Phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes show induced fluorescence properties and enhanced photostability. These dyes exhibit red-shifted absorption maxima, high molar extinction coefficients, and emit in the far-red region. Their photostability and sublimation fastness on dyed polyester and nylon are superior compared to reported analogues. DFT calculations support their stability and properties (Jadhav, Shinde, & Sekar, 2018).
2. Crystal Structure Analysis
The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, characterized by X-ray diffraction, contributes to understanding the structural aspects of similar compounds (Cao, Dong, Shen, & Dong, 2010).
3. Antimicrobial and Antioxidant Properties
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives exhibit notable antimicrobial and antioxidant activities, with some compounds showing significant free radical scavenging activity. Docking studies further support their biological properties (Rashmi et al., 2014).
4. Role in Crystal Packing of Oxadiazole Derivatives
In the crystal packing of (5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives, lone pair-π interactions and halogen bonds play a crucial role. This insight aids in understanding the supramolecular architectures of these compounds (Sharma et al., 2019).
5. Electrochemical and Electrochromic Properties
Carbazole and phenyl-methanone units, such as in compounds like 4-(9H-carbazol-9-yl)-phenyl-methanone, demonstrate significant electrochromic properties with fast switching times and reasonable optical contrast. These findings are pivotal for the development of electrochromic materials (Hu et al., 2013).
6. In Vitro Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity, which is key for potential therapeutic applications (Zheng et al., 2011).
7. Mechanoluminescence and Thermally Activated Delayed Fluorescence
Compounds derived from (9H-carbazol-9-yl)(phenyl)methanone exhibiting AIE, TADF, and ML simultaneously are crucial for understanding unique ML processes and provide a strategy for designing new materials with these combined properties (Liu et al., 2020).
8. Corrosion Inhibition of Mild Steel
2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone serves as a corrosion inhibitor for mild steel, demonstrating excellent inhibition properties in acidic mediums, which is beneficial for industrial applications (Fergachi et al., 2018).
9. Antimicrobial and Antiviral Evaluation
Substituted imidazole derivatives, including phenyl-methanone analogues, have shown notable antimicrobial activity against a range of bacterial and fungal species, indicating their potential in pharmaceutical research (Sharma et al., 2009).
10. Liquid Crystal Properties
Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives display liquid crystal behaviors, providing insights into the development of novel liquid crystal materials (Zhao et al., 2013).
Eigenschaften
IUPAC Name |
phenyl(2H-tetrazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAFLZKTGDJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932483 | |
| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(2h-tetrazol-5-yl)methanone | |
CAS RN |
14506-41-3 | |
| Record name | NSC139199 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzoyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




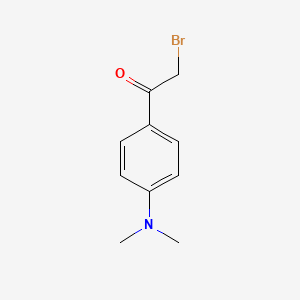
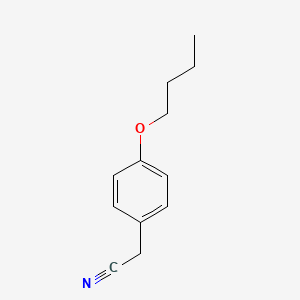

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

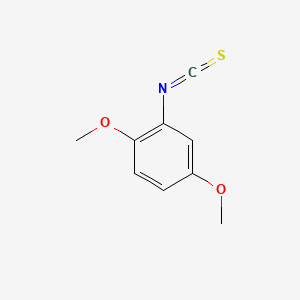
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

